M protein, coronavirus
Description
Significance of Coronavirus Membrane Protein in Viral Biology
The coronavirus M protein is an integral membrane protein that is fundamental to the virus's structure and function. wikipedia.org It is one of the four major structural proteins, which also include the spike (S), envelope (E), and nucleocapsid (N) proteins. wikipedia.orgnih.gov The M protein is the most plentiful of these, and it is crucial for the organization and assembly of new virus particles. wikipedia.orgfrontiersin.orgasm.org
The significance of the M protein lies in its ability to orchestrate the assembly of virions through a complex series of protein-protein interactions. It interacts with other M protein molecules, as well as with the S, E, and N proteins, to form the viral envelope. wikipedia.orgnih.gov This process is highly selective, largely excluding host cell proteins from the newly formed viral membrane. nih.govasm.org The M protein's role extends to defining the shape and size of the virion, highlighting its importance in viral morphology. nih.govnews-medical.netglobalbiodefense.com Recent research has even suggested that the M protein of SARS-CoV-2 induces membrane curvature, which contributes to the virus's spherical shape. news-medical.netglobalbiodefense.com
Furthermore, the M protein is implicated in modulating the host's immune response. For several coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, the M protein has been identified as an antagonist to the interferon response, a critical part of the body's innate immunity. wikipedia.orgfrontiersin.org It is also immunogenic, capable of inducing both humoral (antibody-based) and cytotoxic T cell responses in the host. wikipedia.org
Overview of M Protein's Pivotal Roles in the Viral Replication Cycle
The M protein is a central player throughout the coronavirus replication cycle, from the assembly of new virions to their eventual release from the host cell. Its functions are mediated by intricate interactions with other viral components.
Viral Assembly and Budding: The primary role of the M protein is to direct the assembly of new virus particles. wikipedia.orgnih.gov This process begins after the viral structural proteins are synthesized and inserted into the endoplasmic reticulum (ER) of the host cell. nih.gov These proteins then travel to the endoplasmic reticulum-Golgi intermediate compartment (ERGIC). nih.govnih.gov It is in the ERGIC that the M protein, through homotypic interactions (M-M interactions), forms a lattice that serves as the foundation for the viral envelope. asm.orgasm.org
The M protein then recruits the other structural proteins to this assembly site. nih.gov It interacts with the S protein, which is essential for the infectivity of the resulting virions, and the E protein, which is involved in viral budding and morphology. wikipedia.orgnih.gov While the M and E proteins together can be sufficient for the formation of virus-like particles (VLPs), the presence of all structural proteins is required for efficient assembly and release. wikipedia.orgasm.orgscielo.br The M protein also interacts directly with the N protein, which is encapsidating the viral RNA genome, facilitating the incorporation of the genetic material into the budding virion. wikipedia.orgasm.org This interaction is crucial for packaging the genome into new viral particles. nih.gov
Table 1: Key Interactions of the Coronavirus M Protein
| Interacting Protein | Function of Interaction |
|---|---|
| M Protein (Homotypic) | Forms the basic matrix of the viral envelope. asm.orgasm.org |
| Spike (S) Protein | Incorporation of the S protein into the virion, essential for infectivity. wikipedia.orgnih.gov |
| Envelope (E) Protein | Co-assembles with M to form virus-like particles and is involved in budding. wikipedia.orgasm.orgscielo.br |
| Nucleocapsid (N) Protein | Incorporates the RNA genome into the virion. wikipedia.orgasm.org |
Viral Maturation and Release: Beyond assembly, the M protein is also involved in the later stages of the viral life cycle, including maturation and secretion. wikipedia.org After budding into the ERGIC, the newly formed virions are transported through the host cell's secretory pathway and are eventually released from the cell via exocytosis. nih.govscielo.org.mx
Historical Context and Evolution of M Protein Research
Research into the coronavirus M protein has evolved significantly over the decades, paralleling the growing understanding of coronaviruses themselves. Initially known as E1, the M protein was identified as a major structural component of the virion. wikipedia.orgnih.gov Early studies focused on its role in viral assembly, establishing that it, along with the E protein, was necessary for the formation of the viral envelope. asm.org
The advent of reverse genetics and the ability to create virus-like particles (VLPs) were significant milestones. These techniques allowed researchers to dissect the specific contributions of each structural protein to the assembly process. nih.govasm.org Studies using these methods confirmed the central organizing role of the M protein. nih.govasm.org
More recently, advanced techniques like cryo-electron microscopy have provided high-resolution structural insights into the M protein, revealing that it can exist in different conformations, which are likely linked to its various functions in interacting with other proteins. nih.govelifesciences.org Research continues to uncover the detailed molecular mechanisms by which the M protein orchestrates viral assembly and interacts with the host, making it a potential target for antiviral therapies. news-medical.netglobalbiodefense.comelifesciences.org Studies have shown that the M protein is under purifying selection, indicating its critical and conserved role in the viral life cycle, which makes it an attractive target for broad-spectrum antiviral strategies. wikipedia.org
Properties
CAS No. |
108502-71-2 |
|---|---|
Molecular Formula |
C46H76O17 |
Synonyms |
M protein, coronavirus |
Origin of Product |
United States |
M Protein As a Target for Antiviral Strategies Mechanistic/conceptual
Conceptual Approaches to Inhibiting M Protein Function for Antiviral Development
The coronavirus membrane (M) protein, the most abundant structural protein in the virion, plays a central role in viral assembly, morphogenesis, and the modulation of the host immune response. frontiersin.orgwikipedia.org These multifaceted functions make it a prime target for novel antiviral strategies. Conceptual approaches to inhibiting the M protein's function are centered on disrupting its key activities at various stages of the viral life cycle.
One primary conceptual approach is the inhibition of viral assembly . The M protein orchestrates the assembly of new virions by interacting with itself and other structural proteins, including the envelope (E), spike (S), and nucleocapsid (N) proteins. wikipedia.org Therefore, strategies aimed at preventing these protein-protein interactions can halt the formation of new viral particles. This can be achieved by developing small molecules that bind to the interaction domains of the M protein, thereby sterically hindering its ability to associate with other M protein molecules or with the S, E, and N proteins. Furthermore, the M protein is known to induce membrane curvature, a critical step in the budding process. news-medical.netnih.gov Targeting the domains responsible for this function could prevent the formation of the viral envelope.
Another significant approach involves antagonizing the M protein's immune evasion functions . The M protein of several coronaviruses, including SARS-CoV and SARS-CoV-2, has been identified as an antagonist of the host's interferon (IFN) response. wikipedia.orgnih.govnews-medical.net Specifically, the SARS-CoV-2 M protein has been shown to inhibit the production of type I and III interferons by targeting the RIG-I/MDA-5 signaling pathway. nih.gov This suppression of the innate immune system allows the virus to replicate more efficiently in the early stages of infection. nih.gov Therapeutic concepts based on this knowledge involve the development of molecules that can block the M protein's interaction with components of the interferon signaling pathway, thereby restoring the host's antiviral defenses. By preventing this immunosuppressive activity, the host would be better equipped to clear the infection.
A third conceptual strategy focuses on disrupting the trafficking and localization of the M protein . The M protein is synthesized in the endoplasmic reticulum (ER) and transported to the ER-Golgi intermediate compartment (ERGIC), where viral assembly occurs. youtube.com Interfereing with the cellular trafficking signals on the M protein or the host factors that recognize them could prevent the protein from reaching the site of virion assembly. This would effectively halt the production of new viruses.
Finally, given that the M protein of some coronaviruses, such as human coronavirus NL63, is implicated in host cell entry by binding to heparan sulfate (B86663) proteoglycans, developing molecules that block this interaction presents another therapeutic avenue. wikipedia.org By preventing the initial attachment of the virus to host cells, the infection could be stopped before it begins.
These conceptual frameworks provide a roadmap for the development of M protein-targeted antivirals, moving beyond the more commonly targeted viral enzymes like the polymerase and protease.
Rational Design Principles for M Protein-Targeted Therapeutics
The rational design of therapeutics targeting the coronavirus M protein is guided by its structural and functional characteristics. A key principle is the exploitation of the M protein's structure to design molecules that specifically interfere with its functions in viral assembly and immune evasion.
A primary principle in the rational design of M protein inhibitors is structure-based drug design . This approach relies on the detailed three-dimensional structure of the M protein to identify and target specific binding pockets or interaction interfaces. Although obtaining a high-resolution structure of the full-length M protein has been challenging due to its transmembrane nature, computational modeling and structural studies of its domains can provide valuable insights. nih.gov For instance, the design of small molecules or peptidomimetics that bind to the sites of M-M, M-S, M-E, or M-N protein interactions is a central strategy. By occupying these interfaces, such molecules would act as competitive inhibitors of viral assembly.
Another important principle is the targeting of conserved regions . The M protein exhibits a high degree of amino acid sequence conservation across different coronaviruses, including various SARS-CoV-2 variants. frontiersin.org This conservation makes it an attractive target for the development of broad-spectrum antiviral agents that would be less susceptible to viral evolution and the emergence of drug resistance. Rational drug design efforts, therefore, focus on identifying and targeting these conserved domains, which are likely to be functionally critical.
Fragment-based drug discovery is another valuable principle. This involves screening libraries of small chemical fragments to identify those that bind to the M protein. These low-affinity fragments can then be optimized and linked together to create more potent and specific inhibitors. This approach is particularly useful when a well-defined binding pocket is not readily apparent.
Furthermore, the principle of allosteric inhibition is being explored. Instead of targeting the active or interaction sites directly, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that inactivates it. For the M protein, this could involve designing molecules that alter its conformation in a way that prevents its proper integration into the viral envelope or its interaction with other viral proteins. Recent studies have identified compounds that bind to the transmembrane domain of the M protein, stabilizing a dimeric conformation and thereby inhibiting viral assembly. nih.gov
Finally, the design of therapeutics can be guided by the M protein's role in manipulating host pathways. For example, understanding the precise mechanism by which the M protein inhibits the interferon signaling pathway can inform the design of molecules that block this specific interaction without affecting other cellular processes. nih.gov
The table below summarizes some of the key rational design principles and their potential applications in developing M protein-targeted therapeutics.
| Design Principle | Target on M Protein | Therapeutic Goal |
| Structure-Based Design | Protein-protein interaction domains | Inhibit viral assembly |
| Targeting Conserved Regions | Highly conserved amino acid sequences | Develop broad-spectrum antivirals |
| Fragment-Based Discovery | Various binding sites | Identify novel inhibitor scaffolds |
| Allosteric Inhibition | Allosteric binding sites | Induce conformational changes to inactivate the protein |
| Host-Pathway-Guided Design | Domains interacting with host immune factors | Restore host antiviral responses |
M Protein's Role in Vaccine Design Strategies (Mechanistic Contributions)
The coronavirus M protein is increasingly being recognized as a valuable component in the design of next-generation vaccines, largely due to its high level of conservation and its immunogenic properties. frontiersin.org While the spike (S) protein has been the primary target for current COVID-19 vaccines, its high mutation rate poses a threat to their long-term efficacy. frontiersin.orgnih.gov The M protein offers a promising alternative or supplementary antigen.
The primary mechanistic contribution of the M protein to vaccine design is its potential to elicit broadly protective immune responses . The amino acid sequence of the M protein is highly conserved among different coronaviruses, including SARS-CoV-2 variants of concern. frontiersin.org This suggests that a vaccine targeting the M protein could provide cross-protection against a range of coronaviruses. The immune response generated against a conserved antigen is less likely to be evaded by new viral variants.
Specifically, the ectodomain of the M protein is a key target for vaccine development. frontiersin.org This small, N-terminal portion of the protein is exposed on the surface of the virion, making it accessible to the host immune system. frontiersin.org Research has shown that a significant proportion of SARS-CoV-2 convalescent patients and individuals immunized with inactivated vaccines develop IgG antibodies specific to the M protein's ectodomain. frontiersin.orgnih.gov These antibodies have been shown to have inhibitory effects on viral replication in vitro. nih.gov
The M protein also contributes to the induction of T-cell mediated immunity . The protein is immunogenic and can elicit both humoral (antibody-based) and cellular (T-cell-based) immune responses. wikipedia.org Cytotoxic T-cell responses to the M protein have been described, which are crucial for recognizing and eliminating infected host cells. wikipedia.org A vaccine that can stimulate a robust T-cell response against the conserved M protein could provide a durable and effective defense against severe disease.
Furthermore, the inclusion of the M protein in multi-antigen vaccines could lead to a more comprehensive and potent immune response. By presenting multiple viral antigens to the immune system, such vaccines could stimulate a wider range of antibodies and T-cells, making it more difficult for the virus to escape immune surveillance.
The table below details the mechanistic contributions of the M protein to vaccine design strategies.
| Mechanistic Contribution | Rationale | Desired Immune Outcome |
| High Conservation | The M protein sequence is less prone to mutation compared to the S protein. | Broadly protective immunity against multiple variants and potentially other coronaviruses. |
| Surface-Exposed Ectodomain | The ectodomain is accessible to antibodies. | Induction of neutralizing or inhibitory antibodies that can block viral activity. |
| T-Cell Epitopes | The M protein contains epitopes that can be recognized by T-cells. | Stimulation of cytotoxic T-cells to kill infected cells and helper T-cells to support antibody production. |
| Multi-Antigen Presentation | Combining M with other viral proteins like S and N. | A more robust and multi-faceted immune response, reducing the likelihood of immune escape. |
Development of Research Tools and Probes Targeting M Protein
The development of specific research tools and probes targeting the coronavirus M protein is essential for elucidating its structure, function, and potential as a therapeutic target. These tools are critical for a wide range of applications, from basic research to diagnostic and drug discovery efforts.
One of the fundamental tools developed for studying the M protein is the production of recombinant M protein . However, the hydrophobic nature of this transmembrane protein makes it difficult to produce and purify in large quantities, as it tends to aggregate. news-medical.net To overcome this, researchers have developed innovative methods, such as fusing the M protein with a highly soluble protein like the Small Ubiquitin-related Modifier (SUMO). news-medical.net This technique allows for the production of soluble M-SUMO fusion protein in bacterial expression systems like E. coli, followed by enzymatic cleavage to release the purified M protein. news-medical.net This availability of purified M protein is crucial for structural studies, in vitro binding assays, and for use as an antigen in immunological assays. news-medical.net
Specific antibodies that recognize the M protein are another vital research tool. Both polyclonal and monoclonal antibodies have been developed to detect the M protein in various applications, including Western blotting, immunofluorescence, and immunohistochemistry. These antibodies allow researchers to visualize the subcellular localization of the M protein, track its movement through the cell, and confirm its expression in infected cells.
In the realm of diagnostics, primers and probes specific to the M protein gene have been designed for use in reverse transcription-polymerase chain reaction (RT-PCR) assays. google.com While many diagnostic tests for SARS-CoV-2 target the N, E, or S genes, the inclusion of primers for the highly conserved M gene can enhance the accuracy and reliability of these tests. google.com
For studying protein-protein interactions, various molecular biology tools have been employed. Yeast two-hybrid systems and co-immunoprecipitation assays are used to identify and confirm the interactions between the M protein and other viral or host proteins. These studies are fundamental to understanding the molecular mechanisms of viral assembly and immune evasion.
Aptamers , which are single-stranded nucleic acids that can bind to specific targets, represent a newer class of probes for the M protein. raybiotech.com Aptamers offer several advantages over antibodies, including smaller size and lower batch-to-batch variability. raybiotech.com They can be developed to bind to the M protein with high specificity and affinity, making them useful for diagnostic and research applications.
The development of these research tools and probes is a continuous process that is critical for advancing our understanding of the coronavirus M protein and for the development of novel antiviral strategies that target this essential viral component.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
